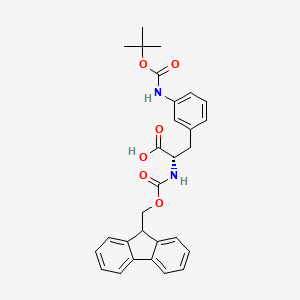

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.567. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-L-3-Aminophe(Boc), also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-L-3-Aminophe(Boc) is peptide synthesis. The compound plays a crucial role in the step-wise construction of peptides, protecting the amino groups of amino acids to prevent unwanted side reactions . The use of high-quality Fmoc-amino acid building blocks can result in dramatic improvements in peptide yield .

Result of Action

The result of Fmoc-L-3-Aminophe(Boc)'s action is the successful protection of amines during peptide synthesis, allowing for the construction of peptides with high yield and purity . This is crucial for the production of high-quality peptides for research and therapeutic applications.

Action Environment

The action of Fmoc-L-3-Aminophe(Boc) is influenced by the conditions of the reaction environment. For instance, the compound is sensitive to moisture and heat . Therefore, it is typically handled and stored under an inert atmosphere at room temperature . The reaction for introducing the Fmoc group is often carried out in aqueous media under mild and catalyst-free conditions .

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, also known as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₅N₃O₇, with a molecular weight of approximately 553.64 g/mol. The presence of the fluorenyl group is notable for its influence on the compound's lipophilicity and ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₅N₃O₇ |

| Molecular Weight | 553.64 g/mol |

| CAS Number | 129460-09-9 |

| Purity | ≥98% (by HPLC) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor, affecting critical pathways involved in cell signaling and metabolism. Specifically, it has been shown to modulate the activity of proteases and other enzymes that are crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, blocking their activity and leading to downstream effects on cellular processes.

- Cell Cycle Regulation : It may influence cell cycle progression by interacting with regulatory proteins involved in cell division.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways, promoting programmed cell death in cancer cells.

Pharmacological Properties

Research into the pharmacological properties of this compound has revealed several promising activities:

- Antimicrobial Activity : Studies have shown that derivatives of fluorenone exhibit antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in this compound enhance its efficacy against both planktonic and biofilm states of bacteria .

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells by inhibiting topoisomerase activity, which is essential for DNA replication and repair .

- Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorenone derivatives demonstrated that modifications in the aryl moiety significantly influenced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups enhanced the inhibitory effects against pathogens like Bacillus anthracis and Klebsiella pneumoniae.

Case Study 2: Antitumor Activity

Research involving the synthesis of new fluorenone derivatives indicated that certain compounds exhibited strong antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was found to improve efficacy compared to branched or bulky substituents .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-10-8-9-18(15-19)16-25(26(32)33)31-27(34)36-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJEXMLJVWIJU-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.